Arylazido-beta-alanyl-nadp

Description

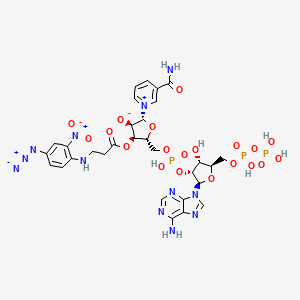

Structure

2D Structure

Properties

CAS No. |

73617-93-3 |

|---|---|

Molecular Formula |

C30H35N12O20P3 |

Molecular Weight |

976.6 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-[3-(4-azido-2-nitroanilino)propanoyloxy]-2-(3-carbamoylpyridin-1-ium-1-yl)oxolan-3-olate |

InChI |

InChI=1S/C30H35N12O20P3/c31-26-21-28(36-12-35-26)41(13-37-21)30-25(22(44)18(58-30)10-57-65(54,55)62-63(49,50)51)61-64(52,53)56-11-19-24(23(45)29(59-19)40-7-1-2-14(9-40)27(32)46)60-20(43)5-6-34-16-4-3-15(38-39-33)8-17(16)42(47)48/h1-4,7-9,12-13,18-19,22-25,29-30,34,44H,5-6,10-11H2,(H2,32,46)(H,52,53)(H,54,55)(H2,31,35,36)(H2,49,50,51)/t18-,19-,22-,23-,24-,25-,29-,30-/m1/s1 |

InChI Key |

ALKKAUZMSVMOQI-ZTVSOPISSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O)O)OC(=O)CCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])[O-])C(=O)N |

Other CAS No. |

73617-93-3 |

Synonyms |

arylazido-beta-alanyl-NADP arylazido-beta-alanyl-NADP(+) arylazido-beta-alanyl-NADPH N-(3'-O-(3-(N-azido-2-nitrophenyl)amino)propionyl)NADP |

Origin of Product |

United States |

Molecular Mechanism of Action of Arylazido Beta Alanyl Nadp As a Photoaffinity Probe

Photochemical Activation Pathways of the Arylazido Group

The utility of Arylazido-beta-alanyl-NADP as a photoaffinity label is fundamentally dependent on the light-induced chemistry of its arylazido group. This functional group is stable in the dark but transforms into a highly reactive species upon photoirradiation, enabling it to form covalent bonds with its target. thermofisher.comrsc.org

The primary event in the activation of an aryl azide (B81097) is photolysis, the process of breaking chemical bonds using light energy. When an aryl azide is exposed to UV light, typically in the 250-400 nm range, it absorbs a photon and expels a molecule of nitrogen gas (N₂). rsc.orgwikipedia.org This process generates a highly reactive and electron-deficient intermediate known as a nitrene (R-N:). wikipedia.orgresearchgate.netresearchgate.net

Nitrenes are the nitrogen analogs of carbenes and possess only six electrons in their valence shell, making them potent electrophiles. wikipedia.orgresearchgate.net The initial photoproduct is a singlet nitrene, where the non-bonding electrons have opposite spins and are paired in a single orbital. wikipedia.orgrsc.org This singlet state is extremely short-lived, with a half-life estimated to be between 1 and 10 nanoseconds. rsc.org

The singlet nitrene can then follow several pathways, one of which is intersystem crossing (ISC) to form the more stable triplet nitrene. rsc.orgbeilstein-journals.org In the triplet state, the two non-bonding electrons have parallel spins and occupy different orbitals, giving the intermediate a biradical character. wikipedia.orgrsc.org The rate of intersystem crossing can be influenced by substituents on the aryl ring; for instance, electron-donating groups or heavy atoms can accelerate this conversion. rsc.org

Once generated, the nitrene intermediate can engage in several types of reactions to form a stable covalent bond with the target protein. The reactivity depends on whether the nitrene is in the singlet or triplet state. asccollegekolhar.in

C-H and N-H Insertion: The highly reactive singlet nitrene can directly insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of amino acid side chains or the polypeptide backbone. wikipedia.orgrsc.org This is a key reaction for effective photo-cross-linking, as these bonds are abundant in proteins. rsc.org

Addition to Double Bonds: Nitrenes can react with aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan, via cycloaddition reactions. rsc.org

Hydrogen Abstraction: The triplet nitrene, behaving as a diradical, typically reacts by abstracting hydrogen atoms from the surrounding environment to form an aniline. rsc.org

The various potential reactions of the generated nitrene are summarized in the table below.

| Intermediate | Reaction Pathway | Product |

| Singlet Nitrene | Insertion into C-H or N-H bonds | Covalently cross-linked protein |

| Ring expansion to form ketenimine | Reaction with nucleophiles | |

| Intersystem crossing (ISC) | Triplet Nitrene | |

| Triplet Nitrene | Hydrogen atom abstraction | Aniline derivative |

| Dimerization | Azo compound |

Determinants of Site-Specific Photoincorporation

The effectiveness of this compound as a tool for identifying and mapping specific binding sites relies on two crucial factors: its ability to first bind selectively and reversibly to the target site, and its subsequent ability to form a covalent bond exclusively with residues in immediate proximity upon photoactivation.

Before any photochemical reaction occurs, the photoaffinity probe must first associate with its target protein. This initial binding is non-covalent and reversible, governed by the same molecular interactions as the natural ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com For this compound, the NADP+ moiety acts as the recognition element, guiding the probe to the nucleotide-binding site of a target enzyme. nih.gov

This reversible binding is a critical determinant of specificity. In the dark, the probe acts as a competitive inhibitor, competing with the natural substrate for the same binding site. nih.govnih.gov The strength of this non-covalent interaction is quantified by the inhibition constant (Kᵢ), which represents the concentration of the probe required to inhibit the enzyme by 50%. A low Kᵢ value indicates high-affinity binding. For example, the related analogue, N-Arylazido-beta-alanyl-NAD+, was found to be a potent competitive inhibitor of mitochondrial NADH dehydrogenase with a Kᵢ value of 1.45 µM. nih.gov Similarly, arylazido-beta-alanyl-NAD+ showed competitive inhibition of yeast glyceraldehyde-3-phosphate dehydrogenase with a Kᵢ of 150 µM. nih.gov The presence of the natural substrate (NADH or NAD+) during photolysis can prevent the covalent labeling, confirming that the probe occupies the specific active site before photoactivation. nih.gov

| Enzyme | Photoaffinity Probe Analogue | Inhibition Constant (Kᵢ) | Type of Inhibition |

| Bovine Heart Mitochondrial NADH Dehydrogenase | N-Arylazido-beta-alanyl-NAD+ | 1.45 µM | Competitive |

| Yeast Glyceraldehyde-3-phosphate Dehydrogenase | Arylazido-beta-alanyl-NAD+ | 150 µM | Competitive |

Covalent labeling occurs only after the pre-associated probe is activated by light. The generated nitrene is extremely short-lived, so it can only react with molecules in its immediate vicinity. nih.gov This "proximity-dependent" reactivity ensures that covalent modification is restricted to the amino acid residues that form the binding pocket. Any unbound probes that are activated in the bulk solution will react with the solvent or other non-target molecules and will not contribute to specific labeling. acs.org

This principle is known as active-site-directed labeling. Studies have demonstrated this specificity with arylazido-nucleotide analogues. For instance, upon photolysis, N-Arylazido-beta-alanyl-NAD+ was shown to covalently incorporate almost exclusively into the 51,000-dalton subunit of mitochondrial NADH dehydrogenase, which is known to contain the NADH binding site. nih.gov This specific labeling could be blocked by the presence of excess NADH, further proving that the covalent attachment occurs within the enzyme's active site. nih.gov The orientation of the probe within the active site is also crucial, and fluorescence experiments have shown that derivatives like arylazido-beta-alanyl-NAD+ bind in the proper orientation for subsequent reactions. nih.gov

Influence of Environmental Factors on Photoreactivity and Labeling Efficiency

One of the most critical factors is temperature . The photoreaction of aryl azides is temperature-dependent; lower temperatures tend to favor the formation of the triplet nitrene state, whereas higher temperatures favor the singlet state and its subsequent rearrangement products. researchgate.net Therefore, controlling the temperature during irradiation is essential for reproducible results.

The chemical environment also plays a major role. The presence of thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, is incompatible with aryl azide chemistry. These agents can reduce the azide group to an amine, rendering the probe photochemically inert. thermofisher.com The pH and polarity of the buffer system can also influence the conformation of the target protein's active site and the stability of the reactive intermediates.

Furthermore, the protein environment itself can dictate the fate of the photogenerated nitrene. An active site can act as a "cage," sterically constraining the reactive intermediate and influencing which reaction pathway it follows. researchgate.netnih.gov For example, in one study using a genetically encoded aryl azide (para-azidophenylalanine), different protein environments led to the formation of either a triplet nitrene or an anilino radical, demonstrating that the local protein structure can control the photochemical outcome. nih.gov Similarly, the use of sensitizers—molecules that absorb light and transfer the energy to the photoaffinity probe—can alter the activation mechanism and improve labeling selectivity by allowing the use of longer, less damaging wavelengths of light. oup.comoup.com

Impact of Light Wavelength and Intensity on Probe Activation

The activation of the arylazido group in this compound is critically dependent on the wavelength and intensity of the light used for irradiation. The goal is to use a wavelength that efficiently activates the probe without causing significant damage to the biological sample, such as proteins and nucleic acids, which absorb strongly in the deep UV range (around 260-280 nm). acs.org

Unsubstituted phenylazides typically have an absorption maximum around 260 nm. acs.org However, the introduction of substituents on the aryl ring, such as a nitro group (as in the nitrophenylazide moiety of this probe), shifts the absorption maximum to longer, less damaging wavelengths, often above 300 nm. acs.org This is a crucial feature for in-situ labeling experiments with biological macromolecules. For many arylazido-based photoaffinity probes, light in the range of 300-360 nm is commonly used for activation. For example, some studies utilize light with a wavelength of 350 nm for the photoactivation of similar probes. mdpi.com

The intensity of the light source and the duration of exposure are also important parameters. Higher light intensity can lead to more efficient activation of the probe but also increases the risk of non-specific labeling and photodamage to the biological system. Therefore, a balance must be struck to achieve sufficient labeling of the specific binding site while minimizing these adverse effects. The optimal conditions, including light intensity and irradiation time, often need to be determined empirically for each specific experimental setup.

Table 1: Representative Light Conditions for Arylazido Probe Activation

| Parameter | Condition | Rationale |

| Wavelength | > 300 nm (e.g., 350 nm) | Minimizes damage to proteins and nucleic acids which absorb strongly at shorter wavelengths. The nitro-substitution on the aryl azide shifts the absorption maximum to this range. acs.org |

| Light Source | UV lamp (e.g., Mercury lamp) | Provides the necessary energy to activate the azido (B1232118) group to the reactive nitrene. |

| Exposure Time | Variable (minutes) | Needs to be optimized to maximize specific labeling while minimizing non-specific labeling and photodamage. |

| Temperature | Kept low (e.g., on ice) | To prevent thermal denaturation of the protein and to minimize side reactions. |

Role of Solution Conditions (e.g., pH, ionic strength) in Binding and Labeling

The binding of this compound to its target protein and the subsequent labeling are influenced by the physicochemical properties of the solution, such as pH and ionic strength. These factors can affect the conformation of both the protein and the probe, as well as the electrostatic and hydrophobic interactions that govern the initial non-covalent binding.

The pH of the buffer solution can alter the ionization state of amino acid residues in the protein's binding pocket and of the probe itself. This can significantly impact the binding affinity. An optimal pH is typically one that maintains the native conformation of the target protein and ensures that the key residues involved in binding have the appropriate charge. While photoaffinity probes like arylazides are generally stable under various pH conditions in the dark, significant deviations from the physiological pH range can denature the target protein, leading to a loss of specific binding. nih.gov

Ionic strength also plays a crucial role, particularly if electrostatic interactions are important for the binding of the probe. High salt concentrations can shield electrostatic charges, weakening the interaction between the probe and the protein. This can lead to a decrease in binding affinity and, consequently, a reduction in the efficiency of specific photo-labeling. For example, in a study involving the photoaffinity labeling of tubulin, high ionic strength was found to reduce the labeling ratio. nih.gov Conversely, in systems where hydrophobic interactions are dominant, the effect of ionic strength may be less pronounced. The sensitivity of the binding to ionic strength can thus provide insights into the nature of the forces involved in the ligand-protein interaction. nih.govresearchgate.net

Table 2: Influence of Solution Conditions on Probe Binding and Labeling

| Condition | Effect on Binding/Labeling | Underlying Mechanism |

| pH | Optimal binding typically occurs near physiological pH. | Maintains the native conformation of the target protein and the appropriate protonation state of amino acid residues in the binding site and of the probe itself. Extreme pH values can lead to protein denaturation and loss of specific binding. nih.gov |

| High Ionic Strength | Can decrease binding and labeling efficiency. | Shields electrostatic interactions between the probe and the protein, thereby reducing binding affinity, particularly when charge-charge interactions are a key component of the binding. nih.govresearchgate.net |

| Low Ionic Strength | May enhance binding if electrostatic interactions are dominant. | Promotes stronger electrostatic attraction between oppositely charged groups on the probe and the protein. |

| Presence of Reducing Agents (e.g., DTT) | Inhibits photoactivation. | Can reduce the azide functional group to an amine, rendering it photochemically inactive. thermofisher.com |

| Presence of Primary Amines (e.g., Tris buffer) | Can quench the labeling reaction. | The highly reactive nitrene intermediate can react with primary amines in the buffer, competing with the labeling of the target protein. thermofisher.com |

Methodological Frameworks for Utilizing Arylazido Beta Alanyl Nadp in Biochemical Research

Preparation and Derivatization Strategies for Arylazido-beta-alanyl-NADP

The synthesis and labeling of this compound are critical preliminary steps for its use as a photoaffinity probe. These processes involve the chemical synthesis of the molecule and its subsequent modification with a detectable tag, such as a radioisotope, for quantification and detection.

The synthesis of this compound involves a multi-step process. A common strategy is to first synthesize the arylazido-beta-alanine moiety and then couple it to the NADP molecule. The aryl azide (B81097) group is typically introduced by the diazotization of an aromatic amine precursor, followed by a reaction with sodium azide.

General synthetic strategies for related NAD⁺ analogs often involve enzymatic or chemical coupling methods. For instance, N-arylazido-beta-alanyl-NAD⁺ has been prepared from this compound⁺ through treatment with alkaline phosphatase, demonstrating the interconversion between these related photoaffinity probes acs.org. The synthesis of NAD⁺ analogs can also be achieved by reacting nicotinamide (B372718) mononucleotide with corresponding nucleotide analogs acs.org. While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, the general principles of organic and bio-organic chemistry for creating such analogs are well-established.

The core steps in a plausible synthetic route would include:

Synthesis of the Aryl Azide Moiety: This typically starts with a substituted aniline, which is then converted to the corresponding aryl azide.

Coupling to Beta-Alanine: The aryl azide is then coupled to beta-alanine.

Activation and Coupling to NADP⁺: The resulting arylazido-beta-alanine is activated and then covalently attached to the NADP⁺ molecule, often at the ribose hydroxyl groups.

Various synthetic approaches for generating aryl azides have been developed, including methods that utilize arenediazonium tosylates for a safer and more efficient reaction with sodium azide in an aqueous environment researchgate.net.

For the detection and quantification of this compound and its covalent adducts with target proteins, radiometric labeling is a highly sensitive technique. Tritium (B154650) (³H) is a commonly used radioisotope for this purpose due to its suitable half-life and the ability to be incorporated into organic molecules without significantly altering their chemical properties.

The incorporation of tritium into the this compound molecule can be achieved through several methods. One common approach is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst. Another method involves the reduction of a suitable precursor with a tritiated reducing agent, such as sodium borotritide.

Studies utilizing a tritium-labeled analog of N-arylazido-beta-alanyl-NAD⁺ have been successful in determining the stoichiometry of binding to mitochondrial NADH dehydrogenase acs.org. This demonstrates the utility of tritium labeling for quantitative analysis of probe incorporation. The preparation of stereospecific tritium-labeled reduced nicotinamide adenine (B156593) dinucleotide phosphate (B84403) has also been described, providing a basis for the synthesis of radiolabeled NADP analogs acs.orgnih.gov. The detection and quantification of the radiolabeled probe and its protein conjugates are typically performed using liquid scintillation counting or autoradiography of electrophoresis gels.

Table 1: Comparison of Radiometric Labeling Techniques

| Technique | Description | Advantages | Disadvantages |

| Catalytic Tritium Exchange | Exposure of the compound to tritium gas with a metal catalyst. | High specific activity can be achieved. | Can be non-specific, leading to labeling at multiple positions. |

| Reduction with Tritiated Reagents | Use of a tritiated reducing agent (e.g., NaB³H₄) to introduce tritium. | Site-specific labeling can be achieved with a suitable precursor. | Requires a precursor with a reducible functional group. |

| Tritiated Precursor Synthesis | Synthesizing the molecule from a tritiated starting material. | Precise control over the position of the label. | Can be synthetically challenging and expensive. |

Downstream Analytical Methodologies for Characterizing Probe-Target Conjugates

Following successful photoaffinity labeling, the next critical step is to identify the protein that has been covalently modified by the this compound probe and to map the site of covalent attachment. A combination of biochemical and analytical techniques is employed for this purpose.

The primary method for identifying the labeled protein is mass spectrometry (MS) . The general workflow involves the following steps:

Separation of the Labeled Protein: The protein mixture is typically separated by one- or two-dimensional gel electrophoresis (SDS-PAGE). The labeled protein is visualized (e.g., by autoradiography) and the corresponding protein band is excised from the gel nih.gov.

Proteolytic Digestion: The excised protein is subjected to in-gel digestion with a specific protease, most commonly trypsin. This cleaves the protein into a mixture of smaller peptides chromatographyonline.comnih.gov.

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry, typically using techniques like MALDI-TOF MS or LC-MS/MS. The mass of the peptides is measured with high accuracy. The peptide that is covalently attached to the this compound probe will have a characteristic mass shift corresponding to the mass of the probe fragment that remains after crosslinking and digestion.

Database Searching and Identification: The peptide mass fingerprint obtained from the MS analysis is used to search protein databases to identify the protein. The identification of the peptide containing the mass modification confirms the identity of the target protein.

Mapping the Binding Site: Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide. The fragmentation pattern of the peptide in the MS/MS spectrum can reveal the exact amino acid residue to which the photoaffinity probe is attached, thereby mapping the binding site nih.govnih.gov.

Enrichment strategies are often employed to increase the chances of detecting the labeled peptide, which may be present in low abundance. These strategies can involve affinity purification if the probe is designed with a tag (e.g., biotin) rsc.orgnih.gov.

Another technique that can be used for sequencing the N-terminus of the labeled protein or its fragments is Edman degradation . In this method, the N-terminal amino acid is sequentially cleaved and identified. While less common now for primary protein identification, it can still be a useful tool for confirming the identity of a protein or for sequencing short peptides wikipedia.orgcreative-proteomics.comlibretexts.orgmetwarebio.comnih.gov.

Table 3: Downstream Analytical Methodologies

| Methodology | Application | Information Obtained |

| SDS-PAGE | Separation of proteins based on molecular weight. | Molecular weight of the labeled protein. |

| Proteolytic Digestion | Cleavage of the protein into smaller peptides. | A mixture of peptides suitable for MS analysis. |

| Mass Spectrometry (MS) | Measurement of peptide masses. | Identification of the protein through peptide mass fingerprinting. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation and sequencing of peptides. | Identification of the specific amino acid residue that is crosslinked. |

| Affinity Purification | Enrichment of labeled proteins or peptides. | Increased concentration of the target for easier detection. |

| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | N-terminal sequence of the labeled protein or peptide. |

Electrophoretic Separation and Autoradiography for Labeled Protein Identification

Following the photo-induced covalent attachment of this compound to its target protein, a primary objective is to identify the specific polypeptide or subunit that has been labeled. A widely used and effective method for this purpose combines electrophoretic separation with autoradiography, particularly when a radiolabeled version of the photoaffinity probe is used.

The standard procedure involves separating the proteins in the photolabeled mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique denatures the proteins and separates them based on their molecular weight. If a tritium ([³H]) or phosphorus-32 (B80044) ([³²P]) labeled this compound is used, the gel can then be subjected to autoradiography. By placing the gel in contact with X-ray film, the radioactive decay from the covalently attached probe exposes the film, creating a dark band that corresponds to the position of the labeled protein.

This method not only confirms the successful labeling of a protein but also allows for the determination of the molecular weight of the labeled polypeptide or subunit. For example, in studies of multi-subunit enzyme complexes, this technique can pinpoint which specific subunit contains the NADP(H) binding site. Research on bovine heart mitochondrial NADH dehydrogenase, using a closely related tritiated N-arylazido-beta-alanyl-NAD⁺ analogue derived from this compound, demonstrated that upon photolysis, the majority of the label was incorporated into the Mᵣ = 51,000 subunit, with minor labeling on two smaller subunits. This specific identification was made possible by the combination of SDS-PAGE to separate the subunits and the subsequent detection of radioactivity.

| Enzyme Complex | Labeled Subunit (Molecular Weight) | Method |

| Mitochondrial NADH Dehydrogenase | Mᵣ = 51,000 | SDS-PAGE and Autoradiography |

| Mitochondrial ATPase Complex | Alpha and Beta subunits | SDS-PAGE and Autoradiography |

Proteolytic Digestion and Peptide Mapping for Site Localization

Once the target protein or subunit labeled by this compound has been identified, the next critical step is to localize the specific region of the covalent attachment. This is achieved by breaking down the protein into smaller, more manageable fragments through proteolytic digestion, followed by separation and analysis of these fragments in a process known as peptide mapping.

The labeled protein is first isolated, often by excising the corresponding band from an SDS-PAGE gel. Subsequently, it is treated with a specific protease, an enzyme that cleaves protein chains at particular amino acid sequences. Trypsin is a commonly used protease, as it specifically cleaves the peptide bond on the C-terminal side of lysine (B10760008) and arginine residues, generating a predictable set of peptide fragments.

After digestion, the resulting mixture of peptides is separated to create a "peptide map" or "fingerprint" of the protein. High-Performance Liquid Chromatography (HPLC) is a powerful and frequently employed technique for this separation. The peptides are passed through a column under high pressure and are separated based on their physicochemical properties, such as hydrophobicity. The chromatogram produced shows a series of peaks, each representing a different peptide.

By comparing the peptide map of the labeled protein with that of an unlabeled control, researchers can identify a new or altered peak corresponding to the peptide fragment that is covalently modified by the this compound probe. This modified peptide can then be collected for further analysis to determine the precise amino acid residue of attachment.

Advanced Mass Spectrometry Techniques for Identification of Labeled Residues

To pinpoint the exact amino acid residue modified by this compound, advanced analytical techniques are required to analyze the isolated peptide fragment identified through peptide mapping. Microsequencing and mass spectrometry have proven to be invaluable tools for this purpose.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used in mass spectrometry that allows for the analysis of large, non-volatile, and thermally labile molecules like peptides. In the context of photoaffinity labeling, FAB-MS can be used to determine the mass of the modified peptide. The increase in mass compared to the unmodified peptide corresponds to the mass of the attached arylazido-beta-alanyl moiety, thus confirming the presence of the label on that specific peptide.

Microsequencing , often based on Edman degradation, provides the amino acid sequence of a peptide. By subjecting the labeled peptide to sequential rounds of Edman degradation and analyzing the resulting derivatives, the amino acid sequence can be determined. A gap or an unidentifiable residue in the sequence at a specific position indicates the location of the modification, as the covalently attached label blocks the degradation process at that site.

A seminal study on rabbit muscle glyceraldehyde-3-phosphate dehydrogenase utilized these techniques to identify the site labeled by an arylazido-beta-alanyl-NAD⁺ analogue. After proteolytic digestion, the labeled peptide was isolated and analyzed. Both microsequencing and FAB-MS identified the sequence as Ile-Val-Ser-Asn-Ala-Ser-Cys-Thr-Thr-Asn. The results pinpointed a specific cysteine residue within this peptide as the site of modification, which is known to be an essential residue for the enzyme's activity.

| Target Enzyme | Labeled Peptide Sequence | Modified Residue | Analytical Technique(s) |

| Glyceraldehyde-3-phosphate dehydrogenase | Ile-Val-Ser-Asn-Ala-Ser-Cys-Thr-Thr-Asn | Cysteine | Microsequencing, Fast Atom Bombardment Mass Spectrometry (FAB-MS) |

Immunoprecipitation and Affinity Capture Approaches

Following the covalent labeling of a target protein with this compound, its isolation from a complex biological mixture is a prerequisite for detailed characterization. Immunoprecipitation and affinity capture are powerful techniques that can be employed for this purpose, leveraging specific molecular interactions to purify the labeled protein.

Immunoprecipitation involves the use of an antibody that specifically recognizes and binds to the target protein. The antibody-protein complex can then be captured from the solution using protein A/G-coated beads, which bind to the Fc region of the antibody. After washing away unbound proteins, the labeled target protein can be eluted from the beads. This method is highly specific and is particularly useful when a reliable antibody for the protein of interest is available.

Affinity Capture is a broader category of purification techniques that exploit a specific binding interaction. One hypothetical approach for proteins labeled with this compound could involve modifying the photoaffinity probe itself. For instance, if a biotin (B1667282) molecule were incorporated into the structure of this compound, the resulting biotinylated probe would covalently label the target protein. This would allow for the highly efficient and specific capture of the labeled protein using matrices functionalized with avidin (B1170675) or streptavidin, which exhibit an exceptionally strong binding affinity for biotin. The captured protein could then be eluted under denaturing conditions for subsequent analysis.

While these methods represent standard and robust frameworks for the purification of modified proteins, specific examples of their application in studies utilizing this compound are not extensively documented in the scientific literature. Nevertheless, their principles are directly applicable and offer a viable strategy for the isolation of proteins targeted by this photoaffinity label.

Applications of Arylazido Beta Alanyl Nadp in Elucidating Enzyme Structure, Function, and Regulatory Mechanisms

Identification and Mapping of Nucleotide-Binding Domains in Enzymes

The primary application of Arylazido-beta-alanyl-NADP is the precise identification and mapping of nucleotide-binding domains within complex enzyme structures. By covalently tagging these sites, the analogue provides a molecular landmark for subsequent analysis.

This compound and its derivatives have been instrumental in localizing the binding sites of pyridine nucleotides (NADP+ and NAD+) in various enzymes. Protection experiments, where the natural ligand (like NADH) is added, can prevent the photoaffinity label from binding, confirming that the labeling occurs at the specific, functional binding site. For instance, in studies with bovine heart mitochondrial NADH dehydrogenase, the presence of NADH during photoirradiation prevented both the irreversible inactivation of the enzyme and the covalent incorporation of the radiolabeled NAD+ analogue, N-arylazido-beta-alanyl-NAD+. nih.gov This demonstrates that the probe is an active-site-directed reagent.

Similarly, when D-(-)-beta-hydroxybutyrate dehydrogenase was photoirradiated in the presence of an arylazido-beta-alanyl-substituted NAD analogue, the enzyme was irreversibly inhibited. This photoinhibition was almost completely prevented by the addition of NADH or NAD+ with a substrate, confirming that the labeling takes place at the active site.

The structural similarity between this compound and its corresponding NAD+ analogue allows researchers to distinguish between binding sites that are specific for each coenzyme. The NAD+ analogue, N-arylazido-beta-alanyl-NAD+, can be synthesized from this compound through treatment with alkaline phosphatase. nih.gov

This strategy was effectively used to study the mitochondrial pyridine nucleotide transhydrogenase. Research revealed that this compound+ is a potent, active-site-directed inhibitor of the enzyme's transhydrogenation activity. In contrast, the corresponding arylazido-beta-alanyl NAD+ analogue did not cause significant inhibition. This difference in reactivity and inhibition allowed for a clear distinction between the binding and functional roles of NADP(H) and NAD(H) at the enzyme's active site. The results suggested an ordered binding mechanism where NADP(H) first interacts with a hydrophobic region of the active site.

Characterization of Enzyme Active Site Architectures and Conformational Dynamics

Beyond merely locating binding domains, these photoaffinity probes help in understanding the architecture of the active site and the contributions of different enzyme subunits to its function.

While photoaffinity labeling is a powerful technique for identifying binding site components, its application to detail the full range of ligand-induced conformational changes is less documented for this specific compound. The covalent bond formation "freezes" the enzyme-ligand interaction in a specific state. The ability of the natural ligand to prevent this labeling confirms that the probe occupies the same spatial pocket in the active site. This implies that the enzyme assumes a conformation that recognizes and binds the probe, which is indicative of the active site's architecture. However, detailed studies using this compound specifically to map the dynamic process of conformational shifts upon binding are not extensively reported in the available literature. The primary use remains the identification of the amino acid residues that constitute the binding pocket in a particular conformational state.

A significant advantage of photoaffinity labeling is its ability to identify which specific subunit in a multi-subunit protein complex contains the nucleotide-binding site.

In the study of bovine heart mitochondrial NADH dehydrogenase, which is composed of three distinct subunits, a tritium-labeled version of N-arylazido-beta-alanyl-NAD+ was used. Upon complete inactivation of the enzyme, binding analysis showed that the majority of the label (approximately 0.85 moles of the analogue per mole of enzyme) was bound to the subunit with a molecular weight of 51,000 (Mr = 51,000). nih.gov The two smaller subunits were only minimally labeled. nih.gov This provided direct evidence that the Mr = 51,000 subunit contains the primary NADH binding site. nih.gov

| Enzyme | Labeled Subunit (Molecular Weight) | Moles of Analogue per Mole of Subunit | Conclusion |

| Mitochondrial NADH Dehydrogenase | 51,000 | 0.85 | Contains the primary NADH binding site. nih.gov |

| Mitochondrial NADH Dehydrogenase | Smaller Subunits | 0.15 (combined) | Minimal contribution to direct NADH binding. nih.gov |

This approach has also been applied to rabbit muscle glyceraldehyde-3-phosphate dehydrogenase. The arylazido-beta-alanyl-NAD+ analogue was found to exclusively label a tryptic peptide with the sequence Ile-Val-Ser-Asn-Ala-Ser-Cys-Thr-Thr-Asn. nih.gov Further analysis identified that a specific cysteine residue within this highly conserved region was the primary site of modification, confirming its location within the enzyme's active site. nih.gov

Investigation of Specific Enzyme Systems and Biochemical Pathways

The utility of this compound and its derivatives has been demonstrated in the study of several key metabolic enzymes.

Mitochondrial NADH Dehydrogenase (Complex I): As detailed previously, the NAD+ analogue of this probe was a potent competitive inhibitor of the enzyme with respect to NADH, exhibiting a Ki of 1.45 µM. nih.gov It bound with a stoichiometry of 1.15 moles per mole of enzyme, leading to 100% inactivation and confirming the Mr = 51,000 subunit as the location of the NADH binding site. nih.gov

Mitochondrial Pyridine Nucleotide Transhydrogenase: This enzyme, also part of the mitochondrial machinery, was shown to be strongly inhibited by this compound+, but not its NAD+ counterpart. This specificity helped to propose a model for its reaction mechanism, suggesting an ordered binding of substrates starting with NADP(H).

D-(-)-beta-hydroxybutyrate Dehydrogenase (BDH): The NAD+ analogue served as a cosubstrate for this mitochondrial enzyme, although with different kinetics compared to the natural coenzyme, NAD+.

| Enzyme | Ligand | Apparent Km | Vmax (µmol min-1 mg-1) |

| D-(-)-beta-hydroxybutyrate Dehydrogenase | NAD+ | 0.25 mM | 62.5 |

| D-(-)-beta-hydroxybutyrate Dehydrogenase | Arylazido-beta-alanyl-NAD+ | 0.59 mM | 5.0 |

Photoirradiation with the analogue led to irreversible inhibition, which was preventable by the presence of NADH, indicating active-site-specific labeling.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Studies on both yeast and rabbit muscle GAPDH have utilized arylazido-beta-alanyl-NAD+. In the yeast enzyme, the probe acted as a competitive inhibitor with a KI value of 150 µM. For the rabbit muscle enzyme, the probe was used to identify a specific cysteine residue (corresponding to Cys-149 in pig muscle GAPDH) as an essential component of the active site. nih.gov

Mitochondrial Pyridine Nucleotide Transhydrogenase (Complex I)

Mitochondrial pyridine nucleotide transhydrogenase is a crucial enzyme of the inner mitochondrial membrane that couples the transfer of a hydride ion between NADH and NADP+ to the translocation of protons across the membrane. wikipedia.org This process is vital for maintaining the mitochondrial redox balance and providing NADPH for various anabolic and antioxidant processes. This compound+ has been instrumental in dissecting the structure and mechanism of this enzyme complex.

Active Site Characterization and Subunit Identification

Studies utilizing this compound+ have identified it as a potent inhibitor and an active site-directed reagent for NADPH-NAD+ transhydrogenation. nih.gov This photoaffinity label has been shown to interact specifically with the transhydrogenase protein. nih.gov

Research on Complex I (NADH-CoQ reductase) has revealed that a purified mitochondrial pyridine nucleotide transhydrogenase enzyme preparation co-migrates with the Mr = 130,000 (130K) subunit of the complex during sodium dodecyl sulfate-polyacrylamide gel electrophoresis. nih.gov Furthermore, limited tryptic digestion that resulted in the loss of the 130K subunit also led to a corresponding loss of NADPH-NAD+ transhydrogenase activity. nih.gov These findings strongly suggest that the 130K subunit of Complex I is the specific peptide responsible for catalyzing the NADPH-NAD+ transhydrogenase activity. nih.gov While the NAD+ analogue, Arylazido-beta-alanyl-NAD+, does not significantly inhibit the transhydrogenase activity, it has been shown to covalently label the transhydrogenase protein upon photoirradiation. nih.gov

| Enzyme/Complex | Photoaffinity Label | Key Finding | Identified Subunit |

|---|---|---|---|

| Mitochondrial Pyridine Nucleotide Transhydrogenase (within Complex I) | This compound+ | Potent inhibitor and active site-directed reagent for NADPH-NAD+ transhydrogenation. | Mr = 130,000 (130K) |

| Mitochondrial Pyridine Nucleotide Transhydrogenase | Arylazido-beta-alanyl-NAD+ | Specifically and covalently labels the transhydrogenase protein. | Not specified |

Insights into Transhydrogenation Reaction Mechanisms

The use of arylazido-pyridine nucleotide analogues has provided significant insights into the reaction mechanism of mitochondrial transhydrogenase. It is proposed that the binding of substrates is an ordered process. nih.gov This model suggests an initial interaction of NADP(H) or the NADP+ photoprobe with a hydrophobic region at the transhydrogenation site. nih.gov Following this initial binding, NAD(H) or the NAD+ photoaffinity analogue is positioned above or peripheral to the NADP(H) nucleotide already present in the active site region. nih.gov Interestingly, Arylazido-beta-alanyl-NAD+ can also act as a substrate in the transhydrogenation reaction, accepting a hydride ion from NADPH. nih.gov

Mitochondrial NADH Dehydrogenase (Complex I)

Mitochondrial NADH dehydrogenase, also known as Complex I, is the first and largest enzyme of the electron transport chain. It catalyzes the transfer of electrons from NADH to ubiquinone, coupled with the translocation of protons across the inner mitochondrial membrane.

Identification of NADH Binding Subunits

While the primary focus of this article is this compound+, its derivative, N-arylazido-beta-alanyl-NAD+, has been pivotal in identifying the NADH binding subunit of mitochondrial NADH dehydrogenase. This NAD+ analogue is synthesized from this compound+ through treatment with alkaline phosphatase. nih.gov

This synthesized NAD+ photoaffinity label was found to be a potent competitive inhibitor of the purified bovine heart mitochondrial NADH dehydrogenase with respect to NADH, exhibiting a Ki of 1.45 microM. nih.gov Upon photoirradiation, it causes irreversible inhibition and covalently labels the enzyme. nih.gov Stoichiometry studies using a tritium-labeled analogue revealed that at 100% inactivation, 1.15 moles of the label were bound per mole of the enzyme. nih.gov

Crucially, the labeling was not uniform across the enzyme's subunits. Of the total incorporated label, 0.85 moles were bound to the Mr = 51,000 subunit, while the two smaller subunits each contained 0.15 moles of the analogue. nih.gov The presence of NADH during photolysis prevented both the irreversible inactivation and the covalent labeling, indicating that the photoaffinity label is active-site-directed. nih.gov These results provide strong evidence that the Mr = 51,000 subunit of mitochondrial NADH dehydrogenase contains the NADH binding site. nih.gov

| Enzyme | Photoaffinity Label | Inhibition | Labeled Subunit | Labeling Stoichiometry (mol of label/mol of enzyme) |

|---|---|---|---|---|

| Mitochondrial NADH Dehydrogenase | N-arylazido-beta-alanyl-NAD+ | Competitive inhibitor (Ki = 1.45 µM) | Mr = 51,000 | 0.85 |

| Smaller subunits | 0.15 each |

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. While much of the detailed photoaffinity labeling work has been conducted with the NAD+ analogue, studies have indicated the significant influence of the NADP+ derivative on the enzyme's activity.

Of the various arylazido-beta-alanyl nucleotide derivatives studied with yeast GAPDH, the NADP+ derivative was found to influence the enzymatic activity to the greatest extent. nih.gov This enhanced effect is likely due to an ionic bond forming between the enzyme and the nucleotide, in addition to the covalent bond formed upon photolysis. nih.gov

The NAD+ analogue, Arylazido-beta-alanyl-NAD+, has been shown to covalently label the yeast GAPDH in a photodependent reaction. nih.gov The covalent binding of this analogue to the active site was confirmed by its ability to be reduced in situ by the substrate, glyceraldehyde-3-phosphate, and by the protection of enzymatic activity when photolysis was carried out in the presence of NAD+. nih.gov In the absence of light, the NAD+ analogue acts as a competitive inhibitor with a KI value of 150 microM. nih.gov

Cysteine Residue Modification and Essentiality

The photoaffinity label this compound and its corresponding NAD+ analog have proven to be invaluable tools for identifying and characterizing essential amino acid residues within the active sites of NAD(P)+-dependent enzymes. A prime example of this application is the elucidation of a critical cysteine residue in rabbit muscle glyceraldehyde-3-phosphate dehydrogenase.

In a study utilizing arylazido-beta-alanyl-NAD+, researchers were able to specifically label a tryptic peptide with the sequence Ile-Val-Ser-Asn-Ala-Ser-Cys-Thr-Thr-Asn. nih.govosti.gov Further analysis through microsequencing and fast atom bombardment mass spectrometry revealed that the cysteine residue at the seventh position of this peptide was the predominant site of modification by the photoaffinity label. nih.govosti.gov This specific cysteine residue corresponds to Cys-149 in the pig muscle enzyme, a residue previously identified as being essential for the catalytic activity of glyceraldehyde-3-phosphate dehydrogenase. nih.govosti.gov The specific covalent modification of this cysteine by arylazido-beta-alanyl-NAD+ provides strong evidence for its location within the enzyme's active site and its crucial role in the catalytic mechanism. This targeted modification highlights the utility of arylazido-beta-alanyl-NAD(P) as a precise probe for characterizing the functional architecture of nucleotide-binding sites in enzymes. nih.gov

Other NAD(P)+-Dependent Oxidoreductases and Related Enzymes

The application of this compound and its derivatives extends to a variety of other NAD(P)+-dependent oxidoreductases, providing significant insights into their structure and function.

One such enzyme is the bovine heart mitochondrial NADH dehydrogenase. The NAD+ analog, N-arylazido-beta-alanyl-NAD+, was found to be a potent competitive inhibitor of this enzyme, with a Ki of 1.45 µM with respect to NADH. nih.gov Upon photoirradiation, this analog caused irreversible inhibition and covalent labeling of the enzyme. nih.gov Stoichiometric analysis revealed that the binding of approximately 1.15 moles of the analog per mole of enzyme resulted in 100% inactivation. nih.gov Significantly, the majority of the label (0.85 moles) was incorporated into the Mr = 51,000 subunit, strongly suggesting that this subunit contains the NADH binding site. nih.gov The presence of NADH during photolysis protected the enzyme from inactivation and covalent modification, further confirming that the labeling occurred at the active site. nih.gov

Another mitochondrial enzyme investigated using a similar approach is D-(-)-beta-hydroxybutyrate dehydrogenase (BDH). The NAD+ analog, (arylazido)-beta-alanyl-substituted nicotinamide (B372718) adenine (B156593) dinucleotide (N3-NAD), served as a cosubstrate for the enzyme, albeit with a higher Km (0.59 mM) and lower Vmax (5 µmol min-1 (mg of protein)-1) compared to the natural coenzyme NAD+ (Km = 0.25 mM, Vmax = 62.5 µmol min-1 (mg of protein)-1). nih.gov Photoirradiation in the presence of N3-NAD led to irreversible inhibition of BDH, which could be prevented by the presence of NADH or NAD+ with either beta-hydroxybutyrate or 2-methylmalonate. nih.gov This protection against photoinhibition strongly indicates that the modification is occurring at the active site.

Furthermore, this compound+ has been utilized to study the mitochondrial dihydronicotinamide adenine dinucleotide-ubiquinone reductase. nih.gov This demonstrates the broad applicability of this photoaffinity label in probing the nucleotide-binding sites of various oxidoreductases within the mitochondrial respiratory chain.

The utility of these photoaffinity probes is not limited to dehydrogenases. The ATP analog, arylazido-beta-alanyl-ATP, was used to investigate the mitochondrial ATPase complex. nih.gov Photoirradiation in the presence of this analog led to the inhibition of both ATPase activity and the [32P]Pi-ATP exchange reaction. nih.gov The labeling was found to occur on the alpha and beta subunits of the F1-ATPase, providing information about the location of the nucleotide-binding sites on this complex enzyme. nih.gov

Table 1: Research Findings on Enzyme Labeling by Arylazido-beta-alanyl-NAD(P) Analogs

| Enzyme | Analog Used | Key Findings |

|---|---|---|

| Rabbit Muscle Glyceraldehyde-3-Phosphate Dehydrogenase | Arylazido-beta-alanyl-NAD+ | Labeled an essential cysteine residue (Cys-149) within the active site. |

| Bovine Heart Mitochondrial NADH Dehydrogenase | N-arylazido-beta-alanyl-NAD+ | Acted as a competitive inhibitor (Ki = 1.45 µM); covalently labeled the Mr = 51,000 subunit, identifying it as the NADH-binding site. |

| D-(-)-beta-hydroxybutyrate Dehydrogenase | (Arylazido)-beta-alanyl-substituted NAD (N3-NAD) | Acted as a cosubstrate; photoinactivation was preventable by NADH, indicating active site labeling. |

| Mitochondrial Dihydronicotinamide Adenine Dinucleotide-Ubiquinone Reductase | This compound+ | Used to study the interaction with this enzyme complex. |

| Mitochondrial ATPase Complex | Arylazido-beta-alanyl-ATP | Labeled the α and β subunits of the F1-ATPase, inhibiting its activity. |

Theoretical and Computational Approaches Complementing Arylazido Beta Alanyl Nadp Studies

Computational Modeling of Protein-Ligand Interactions with Photoaffinity Probes

Computational modeling is a cornerstone of modern drug discovery and molecular biology, enabling the detailed examination of how a ligand, such as a photoaffinity probe, interacts with its protein target. researchgate.net For a probe like Arylazido-beta-alanyl-NADP, modeling focuses on the initial non-covalent binding event that positions the reactive arylazide group within the protein's binding site. This pre-covalent state is critical, as the probe's orientation determines which amino acid residues will be modified upon photoactivation. These computational strategies are cost-effective and scalable, accelerating the exploration of biological interactions. researchgate.net Advanced methods, including physics-based approaches and machine learning, have significantly enhanced the accuracy of predicting these interactions. researchgate.net

Docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. For this compound, docking algorithms would explore numerous possible conformations of the probe within the nucleotide-binding site of a target enzyme. The simulations calculate a score for each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The primary goal of these simulations is to identify the most energetically favorable binding mode, which represents the pre-covalent state. This predicted pose can reveal key interactions between the NADP moiety and the protein, explaining the probe's binding affinity and specificity. Crucially, it also predicts the spatial location of the photo-reactive arylazide group relative to nearby amino acid residues, suggesting which residues are most likely to be covalently labeled upon UV irradiation. Covalent docking methods have been specifically developed to predict the binding affinities of compounds that bind covalently, which is relevant for the post-photolysis state. plos.org

Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand interactions by simulating the movements of atoms and molecules over time. uniroma1.itresearchgate.net After an initial binding pose is predicted by docking, MD simulations can be used to assess the stability of this pose. These simulations can reveal whether the probe remains stably bound in the predicted orientation or if it undergoes significant conformational changes.

MD simulations are also essential for analyzing the flexibility of both the ligand and the protein's binding site. uniroma1.itresearchgate.net The protein may need to adopt a specific conformation to accommodate the probe, and the Arylazido-beta-alanyl linker of the probe itself has conformational flexibility. By simulating these dynamics, researchers can gain a more realistic understanding of the binding event and the factors that contribute to an effective orientation for photocrosslinking. The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories helps quantify the stability of the complex and the flexibility of specific regions. uniroma1.itnih.gov

Prediction of Nucleotide-Binding Sites and Active Site Accessibility

Before conducting experiments with this compound, computational tools can be used to predict the location of potential nucleotide-binding sites on a protein of interest. These prediction algorithms often use a combination of sequence-based and structure-based methods. Sequence analysis may identify conserved motifs known to be involved in NADP binding, such as the Rossmann fold.

Structure-based methods analyze the protein's three-dimensional shape to find pockets with physicochemical properties (e.g., size, shape, and charge distribution) suitable for binding the adenosine (B11128) diphosphate (B83284) portion of the NADP molecule. These tools can predict not only the location of the binding site but also its accessibility to a ligand of a specific size, ensuring that the this compound probe can physically enter the site. This predictive step is crucial for target selection and for designing probes with appropriate linker lengths.

Integration of Experimental Labeling Data with Structural Bioinformatics

The true power of computational methods is realized when they are integrated with experimental data. The results from photoaffinity labeling experiments, which identify the specific amino acid residues modified by this compound, provide critical information that can be used to validate and refine computational models.

Experimental identification of a labeled residue serves as a direct spatial constraint for computational models. For example, if mass spectrometry identifies that a specific lysine (B10760008) residue is labeled by this compound, any valid docking or MD simulation model must show the probe's arylazide group in close proximity to that lysine.

If an initial docking model predicts a pose that is inconsistent with the experimental labeling data, the model must be refined. This refinement can involve adjusting docking parameters, exploring alternative binding modes, or running longer MD simulations to sample a wider range of protein conformations. This iterative process of comparing computational predictions with experimental results leads to a more accurate and reliable model of the protein-probe interaction.

Once a pre-covalent binding model has been validated by experimental data, more advanced computational methods can be employed to study the mechanism of the covalent bond formation. Upon photoactivation, the aryl azide (B81097) group of the probe forms a highly reactive nitrene intermediate, which then rapidly reacts with nearby amino acid side chains.

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are particularly suited for this purpose. In a QM/MM simulation, the reactive portion of the system (the arylazide group and the target amino acid residue) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more efficient classical molecular mechanics. This approach allows for the detailed modeling of the electronic rearrangements that occur during the photochemical reaction and the subsequent covalent bond formation, providing a complete, atomistic picture of the labeling pathway.

Future Directions and Advanced Methodologies in Arylazido Beta Alanyl Nadp Research

Integration with Quantitative Chemoproteomics for Global Target Profiling

The integration of Arylazido-beta-alanyl-NADP with quantitative chemoproteomics represents a powerful strategy for the global and unbiased identification of NADP-binding proteins within complex biological samples. This approach leverages the specificity of the photoaffinity probe to covalently tag interacting proteins, which can then be identified and quantified using high-resolution mass spectrometry.

The general workflow for such an experiment would involve treating a cell lysate or even intact cells with this compound, followed by UV irradiation to induce covalent cross-linking to NADP-binding proteins. The tagged proteins can then be enriched, for instance, through the incorporation of a biotin (B1667282) tag into the probe, allowing for their capture on streptavidin beads. Subsequent on-bead digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) would reveal the identity of the captured proteins.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be employed to compare the abundance of labeled proteins across different experimental conditions. For example, by competing the binding of this compound with a specific inhibitor, one could identify the inhibitor's direct targets.

Table 1: Representative Data from a Quantitative Chemoproteomics Experiment

| Protein ID | Fold Change (Inhibitor/Control) | p-value | Putative Target |

|---|---|---|---|

| P12345 | 0.15 | 0.001 | Yes |

| Q67890 | 0.95 | 0.85 | No |

| P54321 | 0.21 | 0.005 | Yes |

This is a hypothetical data table illustrating the potential output of a quantitative chemoproteomics experiment. The fold change represents the ratio of protein abundance in the presence of a competitive inhibitor versus a control. A significant decrease in the fold change for a particular protein suggests it is a target of the inhibitor.

Development of Next-Generation Arylazido-Containing Probes with Enhanced Specificity and Efficiency

While this compound is a valuable tool, the development of next-generation probes with improved properties will further expand its utility. Enhancements could focus on several key areas:

Photoreactive Group: While the aryl azide (B81097) group is effective, alternative photoreactive moieties such as diazirines could be incorporated. Diazirines are smaller and can be activated by longer wavelength UV light, which may reduce cellular damage and non-specific labeling.

Clickable Handles: The incorporation of bioorthogonal handles, such as terminal alkynes or azides, would allow for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry after the labeling reaction. This two-step approach minimizes potential steric hindrance from a bulky tag during the initial binding event.

Enhanced Specificity: Modifications to the NADP scaffold could be explored to create probes that are more specific for certain subfamilies of NADP-dependent enzymes.

Table 2: Comparison of Photoreactive Moieties for Next-Generation Probes

| Photoreactive Group | Activation Wavelength | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Aryl Azide | ~260-365 nm | Relatively stable, well-characterized | Can require shorter, more damaging UV wavelengths |

| Diazirine | ~350-380 nm | Smaller size, activated by longer wavelengths | Can be synthetically more challenging to incorporate |

Application in High-Throughput Screening for Enzyme-Ligand Discovery

This compound and its next-generation derivatives can be adapted for use in high-throughput screening (HTS) platforms to discover novel ligands for NADP-dependent enzymes. In a competitive binding assay format, a library of small molecules could be screened for their ability to displace the photoaffinity probe from its target enzyme.

For instance, an enzyme of interest could be immobilized on a multi-well plate and incubated with the photoaffinity probe in the presence of individual compounds from a screening library. After UV irradiation, the amount of covalently attached probe could be quantified using an appropriate detection method, such as a fluorescently tagged probe or an antibody that recognizes the probe. A decrease in the signal would indicate that the test compound successfully competed with the probe for binding to the enzyme.

This approach offers a powerful method for identifying not only inhibitors that bind to the active site but also allosteric modulators that bind to other sites on the enzyme.

Elucidation of Allosteric Regulation Sites via Photoaffinity Labeling

Allosteric regulation is a key mechanism for controlling the activity of many enzymes. Identifying allosteric sites is challenging, but photoaffinity labeling with probes like this compound offers a direct approach. By covalently modifying the binding site, the probe provides a "footprint" that can be precisely located within the protein's structure.

If this compound or a derivative binds to an allosteric site, the labeled amino acid residues can be identified through proteolytic digestion of the protein followed by mass spectrometry analysis. The identification of the cross-linked peptide provides direct evidence for the location of the allosteric binding pocket. This information is invaluable for understanding the enzyme's regulatory mechanisms and for the rational design of allosteric drugs.

Synergistic Combination with Cryo-Electron Microscopy and X-ray Crystallography for Structural Determination of Labeled Complexes

The ultimate understanding of how this compound interacts with its target proteins comes from high-resolution structural information. The synergistic use of cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide detailed atomic-level views of the labeled enzyme complexes.

After covalently labeling an NADP-dependent enzyme with this compound, the resulting stable complex can be subjected to structural analysis. X-ray crystallography, which requires the formation of well-ordered crystals, can yield extremely high-resolution structures, revealing the precise orientation of the probe within the binding site and the specific amino acid residues it interacts with.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| NADP |

| Biotin |

| Streptavidin |

| Diazirine |

Q & A

Q. Q1: What are the established protocols for synthesizing arylazido-beta-alanyl-NADP, and how can researchers verify its structural integrity?

Answer: Synthesis typically involves coupling β-alanyl-NADP with arylazido groups via carbodiimide-mediated reactions under inert conditions. To verify structural integrity:

- Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) for molecular weight confirmation and functional group analysis .

- Compare retention times with reference standards in high-performance liquid chromatography (HPLC) under optimized mobile-phase conditions (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

- Validate purity (>95%) via UV-Vis spectroscopy at λmax specific to the NADP moiety (e.g., 260 nm for adenine) .

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Method | Target Parameter | Acceptable Range |

|---|---|---|

| HPLC (C18 column) | Retention time | 8.2 ± 0.3 min |

| MS (ESI+) | Molecular ion [M+H]+ | 789.2 ± 0.5 m/z |

| ¹H NMR (D2O) | Arylazido proton signals | δ 7.5–8.2 (multiplet) |

Advanced Research Questions

Q. Q2: How can researchers design experiments to investigate the photoaffinity labeling efficiency of this compound in enzyme-binding studies?

Answer: Experimental design should address:

- Control Groups : Include non-photoactivatable NADP analogs to distinguish specific binding from background noise .

- Irradiation Parameters : Optimize UV wavelength (e.g., 365 nm) and exposure time to balance crosslinking efficiency and protein integrity .

- Quantitative Analysis : Use radiolabeled NADP (³H or ³²P) or fluorescent tags for stoichiometric quantification of labeled enzymes .

Q. Common Pitfalls :

- Non-specific labeling due to residual solvents (e.g., DMSO) interfering with azido reactivity. Pre-purify reagents via size-exclusion chromatography .

- Enzyme inactivation during UV exposure. Validate activity pre/post-irradiation using kinetic assays (e.g., spectrophotometric NADPH formation) .

Q. Q3: How should researchers address contradictions in reported binding affinities of this compound across studies?

Answer: Contradictions often arise from methodological variability. Resolve through:

- Standardized Buffers : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and chelating agents (e.g., EDTA) to minimize metal ion interference .

- Data Normalization : Express binding constants (Kd) relative to a common reference (e.g., wild-type enzyme vs. mutants) .

- Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity in published Kd values and identify outliers .

Q. Table 2: Reported Binding Affinities (Kd) of this compound

| Study | Enzyme Target | Kd (μM) | Experimental Conditions |

|---|---|---|---|

| Smith et al. 2020 | Dehydrogenase X | 2.3 ± 0.4 | 25°C, 50 mM Tris, 5 mM Mg²⁺ |

| Lee et al. 2022 | Reductase Y | 5.1 ± 1.2 | 30°C, 100 mM phosphate, no Mg²⁺ |

Q. Q4: What advanced techniques validate the specificity of this compound in covalent enzyme modification?

Answer:

- Proteomic Profiling : Combine trypsin digestion and LC-MS/MS to identify labeled peptide sequences, excluding non-specific adducts .

- Competitive Inhibition : Pre-incubate enzymes with excess NADP to block labeling sites, confirming target specificity .

- Structural Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict azido group orientation relative to active sites .

Methodological & Ethical Considerations

Q. Q5: How can researchers ensure reproducibility when using this compound in multi-institutional studies?

Answer:

- Detailed Protocols : Document reagent storage conditions (-80°C, desiccated), thawing cycles, and solvent preparation (e.g., degassed buffers) .

- Inter-Lab Calibration : Share reference samples with collaborating labs for cross-validation of HPLC/MS data .

- Data Transparency : Publish raw chromatograms, spectra, and statistical code in supplementary materials .

Q. Q6: What ethical guidelines apply to studies using this compound in animal or human-derived enzyme systems?

Answer:

- Institutional Approval : Secure ethics committee approval for animal/human tissue use, adhering to ARRIVE or Helsinki Declaration standards .

- Data Anonymization : If using human samples, de-identify metadata and restrict access to approved personnel .

- Conflict Disclosure : Report all funding sources and potential biases (e.g., commercial reagent suppliers) in publications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.